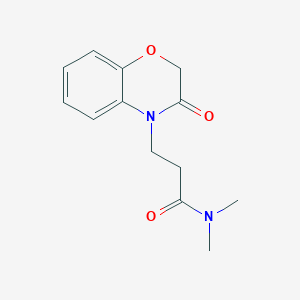

![molecular formula C8H17NO2 B2563728 1-[(2-Methyloxolan-3-yl)amino]propan-2-ol CAS No. 1543405-09-9](/img/structure/B2563728.png)

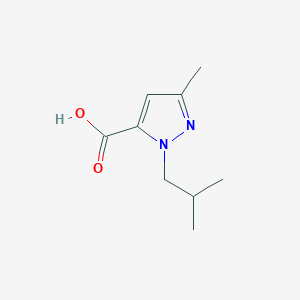

1-[(2-Methyloxolan-3-yl)amino]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

1-[(2-Methyloxolan-3-yl)amino]propan-2-ol and its derivatives have been used extensively in chemical synthesis. For instance, the compound has been involved in the solid-phase synthesis of oligodeoxyribonucleotides, acting as a cost-efficient monomer for potential application in the preparation of therapeutic oligonucleotides. The unique thermolytic cyclodeesterification process at pH 7.0 simplifies oligonucleotide post-synthesis processing by eliminating the use of concentrated ammonium hydroxide for oligonucleotide deprotection (Grajkowski et al., 2001).

Anticancer Activities

Derivatives of this compound have shown promising results in anticancer activities. For example, a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives exhibited inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. Among these compounds, specific derivatives have shown significant inhibitory potency against Src kinase, indicating their potential use in cancer therapy (Deepti Sharma et al., 2010).

Materials Science Applications

In the realm of materials science, this compound derivatives have been explored for their potential as novel materials. For instance, chitosan derivatives bearing amino-containing groups equipped with 1,2,3-triazole and 1,2,3-triazolium were prepared, displaying superior antioxidant activity compared to pristine chitosan. These materials have potential biomedical applications due to their antioxidant properties and compatibility with biological systems (Wenqiang Tan et al., 2018).

Catalysis and Synthesis of Fragrances

The compound and its related derivatives have been used in catalysis, particularly in the synthesis of fragrances. A notable application is the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, achieved through an acetalization reaction facilitated by various acid solid catalysts. This research highlights the compound's role in flavor and fragrance chemistry, showcasing its utility in producing scent compounds through environmentally friendly processes (M. Climent et al., 2002).

Propiedades

IUPAC Name |

1-[(2-methyloxolan-3-yl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(10)5-9-8-3-4-11-7(8)2/h6-10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGVKNFFKCRMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)

![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)

![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)

![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2563666.png)

![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)